Cas no 934-60-1 (6-Methylpicolinic acid)

6-Methylpicolinic acid structure
6-Methylpicolinic acid structure
6-Methylpicolinic acid
934-60-1
C7H7NO2
137.135981798172
MFCD00023481
40327
70282

6-Methylpicolinic acid Properties

Names and Identifiers

    • 6-Methyl-2-pyridinecarboxylic acid
    • 6-Methylpyridine-2-carboxylic acid
    • 2-Pyridinecarboxylic acid, 6-methyl-
    • 6-methyl-2-picolinic acid
    • 6-Methylpicolinic acid
    • 2-Carboxy-6-methylpyridine
    • NSC 109143
    • NSC 26023
    • 2-Picoline-6-carboxylic acid
    • 6-methyl-2-picolinicacid
    • Picolinic acid, 6-methyl-
    • 6-methyl-picolinic acid
    • 6-methyl picolinic acid
    • LTUUGSGSUZRPRV-UHFFFAOYSA-N
    • KB675Y352L
    • 6-Methyl-pyridine-2-carboxylic acid
    • 2-METHYL-6-PYRIDINECARBOXYLIC ACID
    • 6-Methyl-2-pyridinecarboxylicacid
    • NSC
    • 6-Methyl-2-pyridinecarboxylic acid (ACI)
    • Picolinic acid, 6-methyl- (6CI, 7CI, 8CI)
    • 6-Methyl-3-picolinic acid
    • FG-0452
    • GEO-01924
    • DTXCID40161907
    • EN300-28863
    • MFCD00023481
    • SCHEMBL118409
    • Q27282160
    • W-100242
    • AO-801/41077373
    • AKOS005255224
    • 934-60-1
    • AC-7509
    • DTXSID20239416
    • 6-methyl-2-pyridylcarboxylic acid
    • 2-Carboxylic Acid-6-Methyl Pyridine
    • CS-W002139
    • LTUUGSGSUZRPRV-UHFFFAOYSA-
    • pyridine, 2-carboxy-6-methyl-
    • BBL023748
    • M0873
    • EINECS 213-287-4
    • CHEMBL1650458
    • CL0233
    • UNII-KB675Y352L
    • AB01368
    • NSC-26023
    • NSC26023
    • HY-W002139
    • STL362881
    • DB-307154
    • 6-Methylpicolinic acid;6-Methyl-2-picolinic acid
    • SY004175
    • 6 -methyl-2-pyridylcarboxylic acid
    • NS00039560
    • Z278017928
    • +Expand
    • MFCD00023481
    • LTUUGSGSUZRPRV-UHFFFAOYSA-N
    • 1S/C7H7NO2/c1-5-3-2-4-6(8-5)7(9)10/h2-4H,1H3,(H,9,10)
    • O=C(C1C=CC=C(C)N=1)O

Computed Properties

  • 137.04800
  • 1
  • 3
  • 1
  • 137.047678
  • 10
  • 136
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.1
  • nothing
  • 0
  • 50.2

Experimental Properties

  • 1.08820
  • 50.19000
  • 1.561
  • 100 °C/4.5 mmHg(lit.)
  • 127.0 to 132.0 deg-C
  • 100℃/4.5mm
  • White to Yellow Solid
  • Not determined
  • 1.23

6-Methylpicolinic acid Security Information

  • GHS07 GHS07
  • 3
  • S26-S36/37/39-S36
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Store at room temperature
  • 36/37/38
  • Warning
  • IRRITANT

6-Methylpicolinic acid Customs Data

  • 2933399090
  • China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Methylpicolinic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0034U5-1g
6-Methyl-2-pyridinecarboxylic acid
934-60-1 98%
1g
$5.00 2024-04-20
A2B Chem LLC
AB45437-1g
6-Methylpicolinic acid
934-60-1 98%
1g
$5.00 2024-07-18
Aaron
AR00352H-1g
6-Methyl-2-pyridinecarboxylic acid
934-60-1 98%
1g
$3.00 2024-07-18
Alichem
A025020105-250mg
2-Methyl-6-pyridinecarboxylic acid
934-60-1 97%
250mg
$693.60 2023-08-31
Ambeed
A137131-1g
6-Methyl-2-pyridinecarboxylic acid
934-60-1 98%
1g
$6.0 2024-08-02
Apollo Scientific
OR2263-25g
6-Methylpyridine-2-carboxylic acid
934-60-1 98%
25g
£69.00 2023-09-01
AstaTech
CL0233-10/G
6-METHYL-2-PICOLINICACID
934-60-1 97%
10g
$72 2023-09-15
Enamine
EN300-28863-0.05g
6-methylpyridine-2-carboxylic acid
934-60-1 95%
0.05g
$19.0 2023-09-06
eNovation Chemicals LLC
Y1097057-10G
6-methylpyridine-2-carboxylic acid
934-60-1 97%
10G
$40 2022-09-07
MedChemExpress
HY-W002139-10g
6-Methylpicolinic acid
934-60-1
10g
¥150 2024-04-16

6-Methylpicolinic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonium chloride Solvents: Water ;  10 min, 50 °C
Reference
Production of pyridine synthons by biotransformations of benzene precursors and their cyclization with nitrogen nucleophiles
Matthews, Colette; Rossiter, John T.; Ribbons, Douglas W.; Geary, Philip J.; Ryback, George; et al, Biocatalysis and Biotransformation, 1995, 12(4), 241-54

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  rt → reflux; 25 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
A long-range chiral relay via tertiary amide group in asymmetric catalysis: new amino acid-derived N,P-ligands for copper-catalysed conjugate addition
Malkov, Andrei V.; Hand, John B.; Kocovsky, Pavel, Chemical Communications (Cambridge, 2003, (15), 1948-1949

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  24 h, reflux
Reference
Smart contrast agents using cyclodextrin derivatives for MRI imaging
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Water ;  54 h, pH 7, 30 °C
1.2 Reagents: Methanol
Reference
Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane
Yoshida, Toyokazu; Sada, Yuki; Nagasawa, Toru, Applied Microbiology and Biotechnology, 2010, 86(4), 1165-1170

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-12)-Chloro[5,10,15,20-tetrakis(4-nitrophenyl)-21H,23H-porphinato(2-)-κN21,… Solvents: Methanol ,  Water ;  12 h, 50 °C
Reference
Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzene
Zhong, Qi-Di; Xue, Yun-Zhou; Yan, Hong; Song, Xiu-Qing; Zhong, Ru-Gang, Bioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5532-5535

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  300 min, 60 °C; 5 h, rt
Reference
A kind of polysubstituted pyridines medicine intermediate and the synthetic method thereof
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Chromium trioxide
Reference
Liquid-phase oxidation of 2,6-lutidine and 2,4,6-collidine with sodium bichromate and chromium trioxide
Kreile, D.; Milman, I. A.; Eglite, D.; Krumina, L.; Sile, D.; et al, Zhurnal Prikladnoi Khimii (Sankt-Peterburg, 1978, 51(7), 1644-8

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  rt
Reference
Connecting Terminal Carboxylate Groups in Nine-Coordinate Lanthanide Podates: Consequences on the Thermodynamic, Structural, Electronic, and Photophysical Properties
Senegas, Jean-Michel; Bernardinelli, Gerald; Imbert, Daniel; Bunzli, Jean-Claude G.; Morgantini, Pierre-Yves; et al, Inorganic Chemistry, 2003, 42(15), 4680-4695

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cobalt diacetate ,  N-Hydroxyphthalimide ,  Manganese diacetate Solvents: Acetic acid
Reference
Preparation of carboxylic acids by oxidation with molecular oxygen
, Japan, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, 80 °C
Reference
Preparation of compounds for transforming growth factor receptor antagonists
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  rt → 70 °C; 70 °C; 5 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3.3
Reference
Preparation of aryl sulfonamides as antagonists of CCR9 receptor
, United States, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 -
1.2 Reagents: Ammonia Solvents: Water
Reference
Catechol 2,3-dioxygenase-catalyzed synthesis of picolinic acids from catechols
Asano, Yasuhisa; Yamamoto, Yasushi; Yamada, Hideaki, Bioscience, 1994, 58(11), 2954-6

Synthetic Circuit 13

Reaction Conditions
Reference
Picolinic or 6-methylpicolinic acids
, USSR, , ,

Synthetic Circuit 14

Reaction Conditions
Reference
Pyridine derivatives
, Japan, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Synthesis and resolution of substituted pipecolic acids
Overberger, C. G.; Shalati, M. D., European Polymer Journal, 1983, 19(10-11), 1055-65

Synthetic Circuit 16

Reaction Conditions
Reference
Use of indazole compound for treating psoriasis
, World Intellectual Property Organization, , ,

Synthetic Circuit 17

Reaction Conditions
Reference
Smart contrast agents for mri imaging
, United States, , ,

Synthetic Circuit 18

Reaction Conditions
Reference
Preparation of heterocyclic carboxylic acids or ketones by oxidation of heterocyclic compounds
, Japan, , ,

Synthetic Circuit 19

Reaction Conditions
Reference
Syntheses of some amide and ester derivatives of 6-methyl-2-pyridinecarboxylic acid of expected activity on circulatory system
Gutkowska, Bozenna; Kabzinska, Zofia; Slowinski, Tomasz, Acta Poloniae Pharmaceutica, 1996, 53(2), 133-135

Synthetic Circuit 20

Reaction Conditions
Reference
Active oxygen-inhibiting compositions containing picolinic acid compounds, electrolytes and other substances for organ preservation
, Japan, , ,

Synthetic Circuit 21

Reaction Conditions
1.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  2 min
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Circuit 24

Reaction Conditions
1.1 300 - 900 °C
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
2.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
3.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
2.2 Reagents: Sodium chloride Solvents: Water ;  2 min
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
2.1 300 - 900 °C
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
3.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
4.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
2.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
3.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
3.2 Reagents: Sodium chloride Solvents: Water ;  2 min
4.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
4.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
5.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  24 h, rt
2.1 Reagents: Sodium periodate Solvents: Water ;  10 min, rt
3.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Acetonitrile ;  17 h, 65 °C
4.1 Reagents: Sodium borohydride Solvents: Methanol ;  20 min, 0 °C
4.2 Reagents: Sodium chloride Solvents: Water ;  2 min
5.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ;  1 h, rt
5.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
6.1 300 - 900 °C
Reference
Synthesis and pyrolysis of two novel pyrrole ester flavor precursors
Fan, Wenpeng ; et al, Journal of Heterocyclic Chemistry, 2022, 59(8), 1397-1406

6-Methylpicolinic acid Raw materials

6-Methylpicolinic acid Preparation Products

6-Methylpicolinic acid Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:934-60-1)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:934-60-1)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:934-60-1)
TANG SI LEI
15026964105
2881489226@qq.com

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